molecular formula C10H6FNOS B7779358 2-(4-Fluorobenzoyl)thiazole CAS No. 845781-30-8

2-(4-Fluorobenzoyl)thiazole

Cat. No. B7779358
Key on ui cas rn: 845781-30-8
M. Wt: 207.23 g/mol
InChI Key: WAEFXOHGIZBYGZ-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

4-fluorobenzoyl chloride (3 mL, 25.4 mmol) was added to 2-(trimethylsilyl)thiazole (2 mL, 12.7 mmol) in dichloromethane (70 mL). The reaction mixture was stirred over night at rt. Dichloromethane was evaporated under reduced pressure, and the crude product purified on a normal phase silica-gel column with 0-40% ethyl acetate in hexane to afford the title compound as white amorphous solid (2.050 g, 77% yield); MS (M+H)+ 208.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.C[Si](C)(C)[C:13]1[S:14][CH:15]=[CH:16][N:17]=1>ClCCl>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([C:13]2[S:14][CH:15]=[CH:16][N:17]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C=1SC=CN1)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred over night at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dichloromethane was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product purified on a normal phase silica-gel column with 0-40% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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